Phosphonic acid, (phenylethenylidene)bis-
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Overview
Description
Phosphonic acid, (phenylethenylidene)bis- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Preparation Methods
Phosphonic acid, (phenylethenylidene)bis- can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize phosphorous acid (H₃PO₃) and produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Chemical Reactions Analysis
Phosphonic acid, (phenylethenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of phosphonates to phosphonic acids using oxidizing agents.
Reduction: Phosphonic acids can be reduced to phosphonites or phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane, methanol, and various oxidizing agents.
Scientific Research Applications
Phosphonic acid, (phenylethenylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a bioisostere for phosphate in biochemical research.
Medicine: Phosphonic acid derivatives are used in the development of antiviral drugs and as bone-targeting agents in osteoporosis treatment.
Industry: It is utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of phosphonic acid, (phenylethenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Phosphonic acid, (phenylethenylidene)bis- is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phosphorous acid (H₃PO₃): Structurally related but lacks the phenylethenylidene group.
Bisphosphonates: Used in medicine for bone diseases, these compounds have two phosphonate groups attached to a central carbon atom.
Phosphonates: General class of compounds containing C-PO(OR)₂ groups, where R is an organic group.
Phosphonic acid, (phenylethenylidene)bis- stands out due to its unique combination of functional groups and its diverse range of applications in various fields.
Properties
CAS No. |
105532-75-0 |
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Molecular Formula |
C8H10O6P2 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
(2-phenyl-1-phosphonoethenyl)phosphonic acid |
InChI |
InChI=1S/C8H10O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
ZQPNDFMXXHNXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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